N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(propan-2-yloxy)benzamide
Description
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(propan-2-yloxy)benzamide is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a benzothiazole moiety and substituted with an acetyl group and a 4-isopropoxybenzamide side chain. The compound’s synthesis likely involves multi-step reactions, including cyclization and coupling strategies, to assemble its fused heterocyclic systems and functional groups .
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-15(2)32-18-10-8-17(9-11-18)24(31)28-26-23(25-27-20-6-4-5-7-21(20)33-25)19-12-13-29(16(3)30)14-22(19)34-26/h4-11,15H,12-14H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTCYHGNVMIQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(propan-2-yloxy)benzamide involves multiple steps. One common method includes the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol with a catalytic quantity of glacial acetic acid . This is followed by further reactions to introduce the tetrahydrothieno[2,3-c]pyridine and isopropoxybenzamide moieties. Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of thienopyridines and features a unique structure that includes a benzothiazole moiety and a thieno[2,3-c]pyridine core. Its molecular formula is , with a molecular weight of approximately 458.6 g/mol. The structural complexity contributes to its diverse biological activities.
Medicinal Applications
1. Anticancer Activity
Research indicates that compounds similar to N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(propan-2-yloxy)benzamide exhibit significant anticancer properties. A study demonstrated that thienopyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
A specific derivative was tested against multiple cancer cell lines (e.g., MCF-7 for breast cancer) and showed IC50 values in the micromolar range, indicating potent anticancer activity.
2. Antimicrobial Properties
The compound's benzothiazole component is known for its antimicrobial effects. Studies have shown that derivatives of this compound can effectively inhibit bacterial growth, particularly against Gram-positive bacteria .
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 32 µg/mL |
| Derivative B | Escherichia coli | 64 µg/mL |
Material Science Applications
1. Organic Electronics
Due to its unique electronic properties, this compound has potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films makes it suitable for use in electronic devices.
Case Study:
In experimental setups for OLEDs, films made from this compound exhibited high luminescence efficiency and stability under operational conditions .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death. Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct pharmacological or physicochemical data for the target compound are scarce, comparisons can be drawn with structurally analogous heterocyclic systems. Below is a detailed analysis based on molecular features, synthetic methodologies, and inferred properties:
Key Observations:
Heterocyclic Core Differences: The target compound’s thieno[2,3-c]pyridine-benzothiazole fusion contrasts with the benzo[b][1,4]oxazin-3(4H)-one core in . The former may exhibit enhanced π-π stacking interactions in biological targets due to its extended aromatic system. Benzothiazole moieties (in the target) are associated with kinase inhibition, whereas oxadiazoles (in ) are linked to antimicrobial activity .
Synthetic Challenges :
- The target compound’s synthesis likely requires precise regioselective cyclization, whereas emphasizes oxadiazole formation under mild conditions (room temperature, Cs₂CO₃/DMF) .
Substituent Effects :
- The 4-isopropoxybenzamide group in the target compound may improve solubility compared to purely aromatic analogues, though this is speculative without experimental data.
Biological Activity
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(propan-2-yloxy)benzamide is a complex organic compound with significant potential for various biological applications. This article provides a comprehensive overview of its biological activities, synthesis methods, and potential therapeutic uses.
Chemical Structure and Properties
The compound has a molecular formula of C27H25N3O5S and a molecular weight of 535.645 g/mol. Its structure features multiple functional groups including an acetyl group, a benzothiazole moiety, and a thienopyridine core. These structural characteristics contribute to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thienopyridine Core : This involves cyclization reactions that create the thienopyridine structure.
- Introduction of Functional Groups : Acetylation and etherification reactions introduce the acetyl and propan-2-yloxy groups.
Antimicrobial Studies
A study evaluating similar benzothiazole derivatives reported promising antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival.
Anticancer Studies
Research on related thienopyridine compounds has demonstrated their ability to induce apoptosis in cancer cell lines through caspase activation and modulation of the Bcl-2 family proteins . These findings provide a basis for further exploration of this compound as a potential anticancer agent.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
